![molecular formula C18H22ClN3O4S B2775623 Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1008075-94-2](/img/structure/B2775623.png)
Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an acetate ester, a carbamothioyl group, and a piperazine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the piperazine ring, the introduction of the acetate ester group, and the attachment of the carbamothioyl group .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a piperazine ring. The compound contains a total of 50 bonds, including 28 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 1 imide (-thio) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the acetate ester group could undergo hydrolysis to form an alcohol and an acetic acid. The carbamothioyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the acetate ester group could make this compound relatively polar, which would influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Biosensor Development for Pesticide Detection
An innovative approach involves the development of optical fiber biosensors for the detection of carbamate pesticides, utilizing pH indicators as optical transducers. This technology offers precise monitoring capabilities, essential for ensuring the safety of agricultural products and environmental health. The biosensor's design facilitates the immobilization of biorecognition elements onto controlled pore glass beads, enabling accurate pesticide quantification in vegetable crops. Such advancements underscore the potential of related compounds in enhancing biosensor technologies for environmental monitoring and agricultural safety (Xavier et al., 2000).
Anticancer and Antimicrobial Agents
Research into novel heterocyclic compounds, such as those containing the 1,3-oxazole moiety combined with pyridyl-pyrazolines, has demonstrated promising anticancer and antimicrobial properties. The synthesis of these compounds, followed by their evaluation against a panel of cancer cell lines and pathogenic bacterial strains, highlights the potential therapeutic applications of structurally similar compounds in treating various malignancies and combating microbial resistance. This area of research presents a significant opportunity for developing new pharmaceuticals with enhanced efficacy and specificity (Katariya et al., 2021).
Environmental Degradation Studies
The degradation pathways of environmental pollutants, such as chlorophenoxyacetic acids, have been thoroughly investigated, shedding light on the mechanisms involved in their breakdown. These studies provide critical insights into the environmental fate of such compounds, informing the development of more effective wastewater treatment solutions and strategies for mitigating pollution. Understanding the intermediate products formed during these degradation processes is essential for assessing environmental impacts and ensuring the safety of water resources (Sun & Pignatello, 1993).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propyl 2-[1-[[2-(4-chlorophenyl)acetyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-2-9-26-16(24)11-14-17(25)20-7-8-22(14)18(27)21-15(23)10-12-3-5-13(19)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,20,25)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQKJCNNIDEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2775545.png)
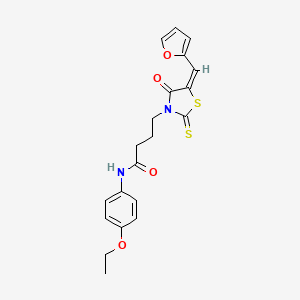
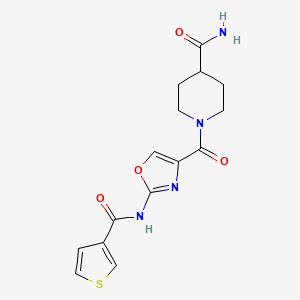
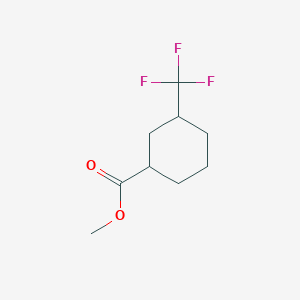
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide](/img/structure/B2775554.png)

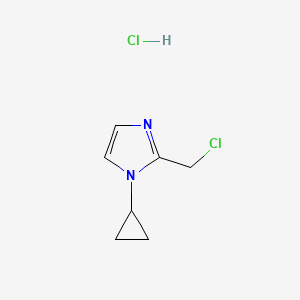

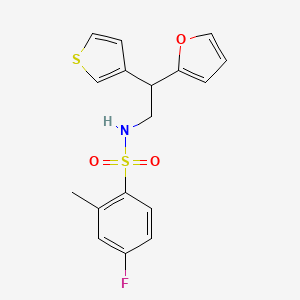

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B2775561.png)